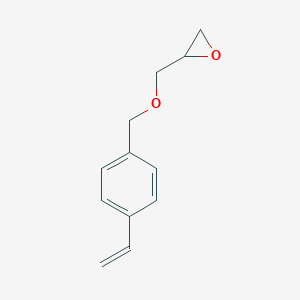

Methyl 3-(pyrimidin-4-yl)benzoate

説明

“Methyl 3-(pyrimidin-4-yl)benzoate” is a chemical compound1. However, there is limited information available about this specific compound2.

Synthesis Analysis

There are no specific synthesis methods for “Methyl 3-(pyrimidin-4-yl)benzoate” found in the search results. However, there are general synthetic approaches for pharmacologically active decorated six-membered diazines, which include pyrimidines3. Another study discusses the synthesis of a new series of pyrrolo[2,3-d]pyrimidine derivatives4.Molecular Structure Analysis

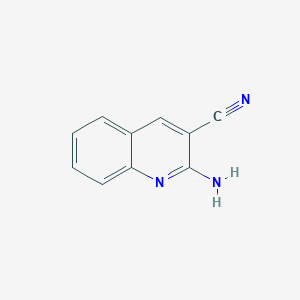

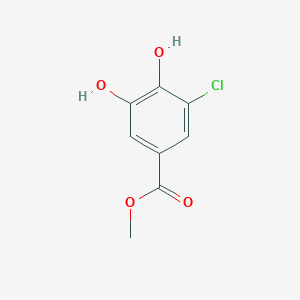

The molecular formula of “Methyl 3-(pyrimidin-4-yl)benzoate” is C12H10N2O21. Unfortunately, there is no specific information available about the molecular structure of this compound.

Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving “Methyl 3-(pyrimidin-4-yl)benzoate”.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(pyrimidin-4-yl)benzoate” are not specifically mentioned in the search results. However, pyrimidine, a component of the compound, is a colorless compound and a crystalline solid with a melting point of 22°C8.Safety And Hazards

There is no specific safety data sheet available for “Methyl 3-(pyrimidin-4-yl)benzoate”. However, it is generally recommended to handle laboratory chemicals with care9.

将来の方向性

Pyrimidines, which are part of “Methyl 3-(pyrimidin-4-yl)benzoate”, have been highlighted in recent reports for their diverse pharmacological activities10. Therefore, there is potential for future research and development in this area311.

Please note that this analysis is based on the available information and there might be more recent studies or data not included in this response. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.

特性

IUPAC Name |

methyl 3-pyrimidin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)10-4-2-3-9(7-10)11-5-6-13-8-14-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJPGEFKXSUZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(pyrimidin-4-yl)benzoate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methoxy-5,6,11-trimethylpyrido[4,3-b]carbazole](/img/structure/B177326.png)